molecular formula C15H21NO3 B1467744 3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol CAS No. 910823-63-1

3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol

Cat. No. B1467744
M. Wt: 263.33 g/mol
InChI Key: INFOTDCHJUPJLB-UHFFFAOYSA-N
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Description

The compound “3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol” is a chemical compound with potential for various applications in research1. It has a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as 4-Phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]-quinoline have been synthesized and studied2. The synthesis of these types of compounds often involves complex organic reactions. More detailed information might be available in specialized chemical literature or databases.



Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C15H21NO3. It includes a furo[3,2-c]quinoline group, which is a bicyclic structure consisting of a fused furan and quinoline ring. This core structure is substituted at the 8-position with a methoxy group and at the 4-position with a propyl alcohol group1.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the sources I found. However, given its structural features, it could potentially undergo reactions typical for ethers (like the methoxy group) and alcohols (like the propyl alcohol group).



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For instance, the presence of the polar methoxy and propyl alcohol groups in this compound suggest that it might have some degree of solubility in polar solvents. However, specific data on the physical and chemical properties of this compound are not provided in the sources I found1.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize risk of exposure1.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science. However, more research would be needed to fully explore its potential.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

3-(8-methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-10-4-5-14-12(9-10)15-11(6-8-19-15)13(16-14)3-2-7-17/h4-5,9,11,13,15-17H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFOTDCHJUPJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2OCC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Reactant of Route 2
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Reactant of Route 3
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Reactant of Route 4
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Reactant of Route 5
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Reactant of Route 6
Reactant of Route 6
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol

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